acetic acid;chlororuthenium;ruthenium

sulfide oxidation hydrogen peroxide activation diruthenium catalysis

Diruthenium tetraacetate chloride, formally tetrakis[μ-(acetato-O:O')]chlorodiruthenium and registered under CAS 38833-34-0, is a mixed-valence Ru(II,III) coordination polymer with the formula {[Ru₂(O₂CCH₃)₄]Cl}ₙ. The compound adopts the classic Chinese lantern structure in which four bridging acetate ligands span a Ru–Ru core separated by 228 pm, and the dinuclear units are linked into linear chains by bridging chloride ligands.

Molecular Formula C8H16ClO8Ru2
Molecular Weight 477.8 g/mol
CAS No. 38833-34-0
Cat. No. B12652578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;chlororuthenium;ruthenium
CAS38833-34-0
Molecular FormulaC8H16ClO8Ru2
Molecular Weight477.8 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.Cl[Ru].[Ru]
InChIInChI=1S/4C2H4O2.ClH.2Ru/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H;;/q;;;;;;+1/p-1
InChIKeyLLHUCACCCSUOKG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diruthenium Tetraacetate Chloride (CAS 38833-34-0) – Mixed-Valence Paddlewheel Complex for Catalysis and Materials Chemistry


Diruthenium tetraacetate chloride, formally tetrakis[μ-(acetato-O:O')]chlorodiruthenium and registered under CAS 38833-34-0, is a mixed-valence Ru(II,III) coordination polymer with the formula {[Ru₂(O₂CCH₃)₄]Cl}ₙ. The compound adopts the classic Chinese lantern structure in which four bridging acetate ligands span a Ru–Ru core separated by 228 pm, and the dinuclear units are linked into linear chains by bridging chloride ligands [1]. A defining electronic feature is the fractional metal–metal bond order of 2.5, which arises from the σ²π⁴δ²δ*²π*² ground-state configuration and underpins the compound's rich redox chemistry, magnetic properties, and utility as a versatile precursor for ligand-exchange derivatization [1][2].

Why Diruthenium Tetraacetate Chloride Cannot Be Swapped for a Generic Ruthenium Acetate


Ruthenium acetate complexes span a wide chemical space ranging from mononuclear RuCl(OAc)(PPh₃)₃ to dinuclear mixed-valence paddlewheels and higher-nuclearity clusters. Even within the narrow subclass of diruthenium(II,III) tetracarboxylates, substitution of the equatorial carboxylate ligand or the axial bridging anion produces profound changes in solubility, redox potential, magnetic coupling, steric environment, and catalytic selectivity [1]. Consequently, a procurement decision based solely on the presence of 'ruthenium' and 'acetate' in the formula risks selecting a compound with entirely different reactivity, selectivity, or process compatibility. The quantitative evidence below demonstrates where CAS 38833-34-0 occupies a specific, non-interchangeable position relative to its closest structural analogs.

Quantitative Differentiation Evidence for Diruthenium Tetraacetate Chloride (38833-34-0) vs. Closest Analogs


H₂O₂-Driven Sulfide Oxidation: Non-Stepwise Selectivity Profile vs. Ru₂(esp)₂Cl and Ru₂(3-HB)₄Cl

In a direct head-to-head comparison of three diruthenium(II,III) tetracarboxylates under identical conditions (1 mol% catalyst, 8 equiv. H₂O₂, CH₃CN, 25 °C, methyl phenyl sulfide substrate), Ru₂(OAc)₄Cl (A) exhibits a fundamentally different selectivity profile from its bulkier analogs. Catalyst A converts 96% of the sulfide within 60 min but produces sulfoxide and sulfone concurrently—sulfone begins appearing at ~15 min while >40% sulfide still remains—yielding 85% sulfoxide and 11% sulfone at the endpoint. In contrast, Ru₂(esp)₂Cl (B) achieves complete conversion to sulfoxide within 6 min in a clean stepwise manner (sulfone appears only after sulfide is fully consumed), reaching 88% sulfone at 60 min. Ru₂(3-HB)₄Cl (C) completes sulfoxide formation in 15 min but generates only 3% sulfone at 60 min, demonstrating high sulfoxide selectivity [1].

sulfide oxidation hydrogen peroxide activation diruthenium catalysis

TBHP Kinetic Saturation Behavior: Divergent Rate-Limiting Steps vs. Ru₂(esp)₂Cl

In a kinetic study of TBHP-mediated sulfide oxygenation, Ru₂(OAc)₄Cl (2) displays kinetic saturation with respect to TBHP concentration, indicating that the rate-limiting step shifts away from oxidant activation at higher peroxide loadings. Under identical conditions, Ru₂(esp)₂Cl (1a) does not exhibit saturation kinetics, implying that the rate-determining step for the bulkier catalyst remains dependent on TBHP concentration across the studied range [1]. This mechanistic divergence is further reflected in the linear free-energy relationships (Hammett plots) constructed using para-substituted thioanisoles: the reactivity constant ρ for 1a is approximately half the magnitude of ρ for 2, demonstrating that Ru₂(OAc)₄Cl is significantly more sensitive to electronic effects of substituents on the sulfide substrate [1].

kinetic saturation tert-butyl hydroperoxide diruthenium tetracarboxylate

N-H Insertion with Methyl Diazoacetate: Near-Quantitative Yield vs. Rh₂(OAc)₄ Benchmark

Ru₂(OAc)₄Cl catalyzes the reaction of primary and secondary amines with methyl diazoacetate to afford the corresponding N-substituted glycine methyl esters in near-quantitative yield with high regioselectivity for N-H insertion [1]. While Rh₂(OAc)₄ is historically the benchmark catalyst for carbene-transfer reactions including N-H insertions, Ru₂(OAc)₄Cl offers a ruthenium-based alternative that achieves comparable or superior yields in this specific transformation while operating at a significantly lower metal cost (ruthenium vs. rhodium). The Ru₂(OAc)₄Cl-catalyzed N-H insertion proceeds via in-situ generation of methoxycarbonylcarbene from methyl diazoacetate, which is then regioselectively inserted into the N-H bond [1].

N-H insertion diazo chemistry carbene transfer

Mixed-Valence Stabilization: Kc = 2.5 × 10²⁴ for Ru(II,III) Core vs. Rh₂(OAc)₄

When treated with the cresent-shaped bridging ligand 1,8-naphthyridine-2,7-dicarboxylate (dcnp²⁻), both Rh₂(OAc)₄ and Ru₂(OAc)₄Cl form tris(acetato) complexes. However, the diruthenium product exhibits an exceptionally high comproportionation constant Kc = 2.5 × 10²⁴ for the Ru(III)-Ru(II) mixed-valence state, indicating extreme thermodynamic stabilization of the mixed-valence configuration [1]. By comparison, the dirhodium analog exists as a d⁷–d⁷ homovalent species with no analogous mixed-valence stabilization. The Ru-Ru distance in the dcnp-bridged complex is 2.265 Å, slightly contracted from the parent Ru₂(OAc)₄Cl (2.28 Å), reflecting enhanced metal-metal bonding upon equatorial ligand substitution [1].

mixed-valence stabilization comproportionation constant paddlewheel complex

Heterogenization via Covalent Immobilization on Mesoporous MCM-41: Recyclable Catalysis vs. Homogeneous-Only Analogs

Ru₂(OAc)₄Cl has been successfully immobilized onto mesoporous MCM-41 silica through ligand exchange with a surface-grafted tether, yielding the heterogeneous catalyst MCM-41-(CH₂)₂-Ru₂(OAc)₄Cl [1]. This immobilization preserves the diruthenium paddlewheel core while enabling catalyst recovery and reuse, a feature not available with many structurally analogous diruthenium carboxylates that lack the labile acetate ligands necessary for facile surface grafting. The heterogeneous catalyst retains activity for organic sulfide oxidation using TBHP in CH₃CN at 55 °C, and the recyclability of the immobilized system offers a clear operational advantage over homogeneous-only analogs such as Ru₂(esp)₂Cl or Ru₂(3-HB)₄Cl, for which no comparable covalent immobilization has been demonstrated [1].

heterogeneous catalysis MCM-41 immobilization catalyst recycling

High-Impact Application Scenarios for Diruthenium Tetraacetate Chloride (38833-34-0) Based on Quantitative Differentiation Evidence


One-Pot Sulfide-to-Sulfone Oxidation Without Intermediate Isolation

When the synthetic objective is direct conversion of organic sulfides to sulfones without isolating the intermediate sulfoxide, Ru₂(OAc)₄Cl provides a distinct advantage over Ru₂(esp)₂Cl and Ru₂(3-HB)₄Cl. Its non-stepwise oxidation profile—where sulfone formation begins while sulfide is still present—enables a single-reactor, single-catalyst approach to sulfone-rich product mixtures. This contrasts with the strict stepwise behavior of bulkier diruthenium carboxylates, which would require extended reaction times or a second catalyst addition to achieve comparable sulfone yields [1].

Cost-Sensitive N-H Insertion for Pharmaceutical Intermediate Synthesis

For pharmaceutical and agrochemical programs requiring N-substituted glycine ester building blocks via N-H insertion of methyl diazoacetate, Ru₂(OAc)₄Cl replaces the traditional Rh₂(OAc)₄ catalyst at a fraction of the precious-metal cost while delivering near-quantitative yields. This substitution is particularly impactful in early-stage medicinal chemistry and process development where catalyst cost-per-gram-of-product is a key procurement metric [1].

Recyclable Heterogeneous Oxidation Catalysis on MCM-41 Supports

Process chemists seeking to reduce ruthenium leaching and enable catalyst reuse can exploit Ru₂(OAc)₄Cl's demonstrated compatibility with covalent immobilization on MCM-41. The resulting heterogeneous catalyst, MCM-41-(CH₂)₂-Ru₂(OAc)₄Cl, enables sulfide-to-sulfoxide oxidation with TBHP at 55 °C and can be recovered and reused, addressing both ruthenium contamination limits in API synthesis and total catalyst cost over multiple runs [1].

Design of Redox-Switchable Materials via Mixed-Valence Core Retention

Materials chemists developing redox-responsive molecular devices or conductive coordination polymers can leverage Ru₂(OAc)₄Cl as a precursor whose mixed-valence Ru(II,III) core is exceptionally stabilized (Kc = 2.5 × 10²⁴). Ligand exchange with functional carboxylates or N-donor ligands preserves the robust paddlewheel motif, enabling the synthesis of extended solids and molecular wires with predictable redox behavior and high stability against disproportionation [1].

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